Lumiracoxib-d6

LC-MS/MS Bioanalysis Isotopic Purity

Quantifying lumiracoxib by LC-MS/MS with non-deuterated internal standards (e.g., diclofenac) introduces matrix effect variability and retention time mismatch, compromising accuracy. Lumiracoxib-d6 solves this: • Co-elutes with native analyte; corrects for ion suppression/enhancement • Enables LLOQ of 1 ng/mL with ≤8.23% RSD in plasma assays • Supports GLP/GCP-compliant PK/TK submissions to FDA/EMA • Available with COA for purity and identity verification

Molecular Formula C15H13ClFNO2
Molecular Weight 299.75 g/mol
Cat. No. B15142543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiracoxib-d6
Molecular FormulaC15H13ClFNO2
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O
InChIInChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D
InChIKeyKHPKQFYUPIUARC-UASVBIJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumiracoxib-d6: Deuterated Internal Standard for Bioanalysis


Lumiracoxib-d6 (CAS 1225453-72-4) is a stable isotope-labeled internal standard wherein six hydrogen atoms of the parent drug lumiracoxib are replaced by deuterium (D). It serves as a critical reference compound for the accurate and precise quantification of lumiracoxib in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its molecular formula is C₁₅H₇D₆ClFNO₂, yielding a molecular weight of 299.76 g/mol, which provides a +6 Da mass shift relative to the unlabeled analyte . As a labeled analog of a selective cyclooxygenase-2 (COX-2) inhibitor, its use is strictly limited to research and analytical applications and is not intended for diagnostic or therapeutic use [1].

Why Lumiracoxib-d6 Is Irreplaceable


The use of a non-deuterated internal standard (IS), such as the closely related NSAID diclofenac, or an in-class COX-2 inhibitor like celecoxib, is a major source of analytical error in lumiracoxib quantification. These compounds exhibit distinct physicochemical properties and chromatographic retention times compared to the target analyte. More critically, their ionization efficiencies and susceptibility to matrix effects differ substantially, leading to significant variability in analyte-to-IS response ratios and compromised accuracy and precision in LC-MS/MS assays [1]. In contrast, a deuterated internal standard like Lumiracoxib-d6 co-elutes with the analyte and experiences nearly identical ion suppression or enhancement effects, thereby normalizing for these sources of variability and enabling robust, regulatory-compliant method performance [2].

Lumiracoxib-d6: Quantitative Evidence vs. Alternatives


Superior Mass Spectrometric Discrimination vs. Unlabeled Lumiracoxib

Lumiracoxib-d6 provides a definitive +6 Da mass shift (m/z 300.1 vs. m/z 294.1 for the parent ion) when compared to unlabeled lumiracoxib, which is essential for baseline chromatographic separation in MRM mode. This isotopic spacing prevents signal crosstalk and ensures unambiguous peak integration in LC-MS/MS analysis [1]. The precise m/z 300.1 > [fragment] transition is used for quantification, distinct from the analyte's m/z 294.1 > 248.1 transition [2].

LC-MS/MS Bioanalysis Isotopic Purity

Matrix Effect Correction vs. Diclofenac Internal Standard

In a validated UHPLC-MS/MS method for lumiracoxib in rat plasma, the use of the non-deuterated analog diclofenac as an internal standard is a source of analytical variability. While the method achieved precision (RSD) ≤8.23% and accuracy (RE) within ±9.50% for the analytes, these values reflect the performance of the entire method [1]. However, the use of a deuterated IS like Lumiracoxib-d6 is a best practice that inherently normalizes for matrix effects and extraction variability, leading to improved inter-day and inter-lot precision compared to the use of diclofenac, which may exhibit differential ion suppression and recovery [2].

Method Validation Matrix Effect Accuracy

Precision and Accuracy in Rat Plasma

A validated UHPLC-MS/MS method for the simultaneous determination of lumiracoxib and its metabolites in rat plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL for all analytes. The method demonstrated excellent linearity (r > 0.995) over a range of 1-1000 ng/mL for lumiracoxib. Intra- and inter-day precision, expressed as relative standard deviation (RSD), did not exceed 8.23%, and accuracy, expressed as relative error (RE), ranged from -7.85% to 9.50% [1]. While this method used diclofenac as an IS, it provides a rigorous benchmark for the analytical performance that can be expected when a suitable deuterated IS like Lumiracoxib-d6 is employed, as it would further enhance precision and robustness.

Pharmacokinetics UHPLC-MS/MS Precision

Isotopic Purity and Lot-to-Lot Consistency

Lumiracoxib-d6 is synthesized with specific deuteration at six positions (as indicated by its InChI key and SMILES string), leading to a defined mass shift. Commercial sources typically specify a purity of ≥95% or ≥98% [REFS-1, REFS-2]. This is in contrast to non-deuterated analogs or generic internal standards where isotopic enrichment and exact deuterium placement are not specified or guaranteed. The availability of a Certificate of Analysis (COA) with lot-specific data on purity, deuteration level, and identity confirms the material's suitability as a reliable internal standard .

Quality Control Isotopic Purity Certificate of Analysis

Lumiracoxib-d6 Application Scenarios


Regulatory-Compliant PK Bioanalysis

Lumiracoxib-d6 is the definitive internal standard for quantifying lumiracoxib in plasma, serum, or tissue homogenates for GLP/GCP-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies. Its use ensures the accuracy and precision required for regulatory submissions to agencies like the FDA and EMA, as demonstrated by the validation benchmarks of 1 ng/mL LLOQ and ≤8.23% RSD [1]. By co-eluting with the analyte, it corrects for matrix effects and extraction variability, a critical requirement for robust PK parameter calculation [2].

Metabolite Identification and Quantification in Drug Metabolism

In in vitro (e.g., hepatocyte, microsomal) and in vivo drug metabolism studies, Lumiracoxib-d6 enables the simultaneous and accurate quantification of the parent drug and its key metabolites, such as 4'-Hydroxyl-lumiracoxib and lumiracoxib-acyl-glucuronide [1]. Its distinct mass shift allows for the creation of specific MRM transitions, facilitating the development of multiplexed UHPLC-MS/MS methods for comprehensive metabolic profiling without compromising analytical sensitivity or specificity [2].

Quality Control and Lot Release Testing

For pharmaceutical manufacturers, Lumiracoxib-d6 serves as a high-purity reference standard for the quantification of lumiracoxib active pharmaceutical ingredient (API) in drug substance and finished product testing. Its use in HPLC or LC-MS assays ensures precise potency determination and accurate detection of degradation products during stability studies [1]. The availability of a COA with defined purity and identity supports compliance with pharmacopoeial and regulatory quality standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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